Product packaging for 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol(Cat. No.:)

5-Amino-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B8639842
M. Wt: 164.20 g/mol
InChI Key: XXPMAVIICUMXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1,2,3,4-tetrahydroquinolin-3-ol is a chemical compound based on the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry and drug discovery. This scaffold is recognized as a key motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities . Tetrahydroquinoline derivatives have been identified as core structures in compounds with significant pharmacological utility, including roles as antiarrhythmic agents, schistosomicides, antiviral antibiotics, and anticancer drugs . Furthermore, the tetrahydroquinoline nucleus is a prevalent feature in various other therapeutic areas, such as anticonvulsants, antidepressants, antihypertensives, and antimalarials . Recent research continues to explore novel tetrahydroquinoline derivatives for applications as bromodomain inhibitors and anticancer agents, underscoring the ongoing interest in this chemical class . The specific substitution pattern of this compound, featuring both amino and hydroxy functional groups, makes it a versatile and valuable intermediate for chemical synthesis. It is suitable for further derivatization and is intended for use in the discovery and development of new therapeutic candidates, as well as in materials science research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B8639842 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-amino-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C9H12N2O/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-3,6,11-12H,4-5,10H2

InChI Key

XXPMAVIICUMXOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=CC=CC(=C21)N)O

Origin of Product

United States

Synthetic Methodologies for 5 Amino 1,2,3,4 Tetrahydroquinolin 3 Ol and Its Structural Analogues

Strategies for the Construction of the 1,2,3,4-Tetrahydroquinoline (B108954) Core

The synthesis of the 1,2,3,4-tetrahydroquinoline ring system is a well-established area of organic chemistry, with numerous methods developed to achieve this goal. These strategies range from the reduction of quinoline (B57606) precursors to complex cascade reactions that build the heterocyclic system in a single pot.

Catalytic Hydrogenation of Quinolines and Quinoline Precursors

Catalytic hydrogenation of the corresponding quinoline is one of the most direct methods for the synthesis of 1,2,3,4-tetrahydroquinolines. This approach involves the reduction of the pyridine ring of the quinoline nucleus, leaving the benzene ring intact. A variety of catalysts and reaction conditions have been employed to achieve this transformation with high efficiency and selectivity.

Unsupported nanoporous gold (AuNPore) has been utilized as a catalyst with an organosilane and water as the hydrogen source for the highly efficient and regioselective hydrogenation of quinoline derivatives. organic-chemistry.org This method offers the advantage of easy catalyst recovery and reuse without loss of activity. organic-chemistry.org Another approach employs a bifunctional catalyst, such as Pd@UiO-66, for a one-pot tandem reaction involving a Claisen-Schmidt condensation followed by reductive intramolecular cyclization of precursors like 2-nitrobenzaldehyde and acetophenone to yield tetrahydroquinolines. researchgate.net

Domino reactions can also incorporate a hydrogenation step. For instance, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines through a reduction-reductive amination strategy under hydrogenation conditions using 5% Pd/C as a catalyst. nih.gov This sequence is initiated by the catalytic reduction of the nitro group, followed by the formation of a cyclic imine which is then further reduced. nih.gov

Catalyst SystemPrecursorKey Features
Unsupported Nanoporous Gold (AuNPore) / Organosilane / H₂OQuinolinesHigh efficiency, regioselectivity, reusable catalyst. organic-chemistry.org
Pd@UiO-662-Nitrobenzaldehyde and AcetophenoneOne-pot tandem Claisen-Schmidt condensation and reductive intramolecular cyclization. researchgate.net
5% Pd/C / H₂2-Nitroarylketones and AldehydesDomino reduction-reductive amination sequence. nih.gov

Domino and Cascade Reaction Pathways for Tetrahydroquinoline Ring Formation

Domino and cascade reactions provide an efficient and atom-economical approach to the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a single operation without the isolation of intermediates. nih.gov These reactions can be classified into several categories, including reduction or oxidation followed by cyclization, SNAr-terminated sequences, and metal-promoted processes. nih.gov

A notable example is the conversion of 2-nitrochalcones to tetrahydroquinolines via a reductive cyclization under catalytic hydrogenation conditions. nih.gov The choice of solvent is crucial in this process to prevent the formation of quinoline byproducts, with dichloromethane often providing the best selectivity. nih.gov Another domino strategy involves a reduction-reductive amination of 2-nitroarylketones and aldehydes using a palladium on carbon catalyst. nih.gov

Metal-mediated heterocyclization is another powerful tool. For example, an intramolecular nitrene C-H insertion process promoted by an iron(III) complex offers a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov

Intramolecular Cyclization and Ring-Closure Metathesis Approaches

Intramolecular cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including tetrahydroquinolines. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines is a method that provides tetrahydroquinolines with good yields and high regioselectivity under simple reaction conditions. organic-chemistry.org

A chiral phosphoric acid can act as the sole catalyst for an enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process proceeds through a chiral phosphoric acid-catalyzed dehydrative cyclization, followed by an asymmetric reduction with a Hantzsch ester. organic-chemistry.org

Multicomponent Reactions in Tetrahydroquinoline Synthesis

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-known MCR for the synthesis of tetrahydroquinolines. frontiersin.org

A one-pot, three-component condensation reaction can be employed to synthesize N-Mannich bases of tetrahydroquinoline. nih.gov This reaction involves formaldehyde, an amine, and tetrahydroquinoline, typically under reflux conditions in the presence of a catalytic amount of acid. nih.gov More complex tetracyclic tetrahydroquinoline derivatives can be assembled with excellent diastereoselectivity through a multicomponent reaction of an isocyanide, an allenoate, and a 2-aminochalcone. acs.org

Regioselective and Stereoselective Introduction of the 5-Amino and 3-Hydroxyl Functionalities

The introduction of specific substituents at the 5- and 3-positions of the tetrahydroquinoline ring requires careful consideration of directing group effects and the choice of reagents to achieve the desired regioselectivity and stereoselectivity.

Methods for Selective Amination at Position 5

The selective introduction of an amino group at the C5 position of the tetrahydroquinoline ring can be challenging. One potential strategy involves the functionalization of a pre-existing quinoline ring followed by reduction. The direct amination of nitroquinoline derivatives via vicarious nucleophilic substitution of hydrogen (VNS) has been studied, which could potentially be applied to introduce an amino or a precursor group at the desired position. nih.gov

Another approach involves the catalytic hydrogenation of acetamido-substituted quinolines. researchgate.net A method has been described to prepare amino-substituted 5,6,7,8-tetrahydroquinolines through this route, followed by hydrolysis of the acetamide. The yields are reported to be moderate when the acetamido substituent is on the benzene ring. researchgate.net

Furthermore, copper-catalyzed selective C5-H bromination of 8-aminoquinoline amides has been developed. researchgate.net This brominated intermediate could then potentially be converted to an amino group through various well-established methods. The 8-amino group in this case acts as a directing group to facilitate the C5 functionalization. researchgate.net

MethodPrecursor/SubstrateKey Features
Catalytic HydrogenationAcetamido-substituted quinolinesReduction of the pyridine ring and subsequent hydrolysis of the acetamide group. researchgate.net
C-H Functionalization8-Aminoquinoline amidesCopper-catalyzed C5-bromination, with the 8-amino group acting as a directing group. researchgate.net
Vicarious Nucleophilic Substitution (VNS)Nitroquinoline derivativesDirect amination of the aromatic ring. nih.gov

Chiral Induction and Resolution Techniques for the 3-Hydroxyl Stereocenter

The presence of a chiral center at the C-3 position, bearing a hydroxyl group, is a key structural feature of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol. The stereochemistry of this center can profoundly influence the biological activity of its derivatives. Therefore, the development of methods for the enantioselective synthesis or resolution of this stereocenter is of paramount importance.

One of the most effective strategies for obtaining enantiomerically pure compounds is through enzymatic kinetic resolution . This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, lipase-catalyzed acylation of racemic alcohols is a widely used method for their resolution. Lipases from various sources, such as Pseudomonas fluorescens and Candida antarctica, have been successfully employed for the kinetic resolution of a range of chiral alcohols. mdpi.comu-szeged.hunih.gov In the context of 3-hydroxytetrahydroquinolines, a lipase could be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. Subsequent hydrolysis of the ester would then yield the enantiomerically pure alcohol. The efficiency of such resolutions is often expressed by the enantiomeric ratio (E), with higher values indicating better selectivity. nih.gov

Another powerful approach is asymmetric reduction of a prochiral ketone precursor, 5-amino-1,2,3,4-tetrahydroquinolin-3-one. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. nih.govmdpi.com Asymmetric transfer hydrogenation, often employing catalysts derived from rhodium or ruthenium complexed with chiral diamine ligands, has proven to be a highly effective method for the enantioselective reduction of a variety of ketones and imines. nih.govnih.gov For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been utilized as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Diastereomeric crystallization is a classical method for resolving racemic mixtures. This involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts or esters. These diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the chiral auxiliary affords the separated enantiomers. While this method can be effective, it is often empirical and may require extensive screening of resolving agents and crystallization conditions.

Derivatization and Interconversion of Nitrogen and Oxygen Functions on the Scaffold

The 5-amino and 3-hydroxyl groups on the this compound scaffold provide valuable handles for further chemical modification, allowing for the exploration of structure-activity relationships and the development of a diverse range of derivatives. The selective derivatization of these functional groups is a key aspect of synthesizing advanced analogues.

Selective N-functionalization of the 5-amino group can be achieved through various reactions, including acylation, alkylation, and arylation. The reactivity of the amino group can be modulated by the appropriate choice of protecting groups for the nitrogen atom of the tetrahydroquinoline ring and the 3-hydroxyl group. For instance, selective N-acylation can be performed using acyl chlorides or anhydrides under controlled conditions to avoid reaction at the hydroxyl group. nih.gov The use of a short N-terminal peptide sequence, such as a Gly-His tag, has been shown to facilitate highly selective N-terminal acylation of proteins and could potentially be adapted for small molecules. nih.gov

Selective O-alkylation of the 3-hydroxyl group can be accomplished using alkyl halides in the presence of a base. researchgate.net The regioselectivity of alkylation (N- vs. O-alkylation) can be influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of protecting groups. researchgate.net In some cases, a combination of steric and electronic effects can lead to exclusive O-alkylation. researchgate.net

The strategic use of protecting groups is essential for achieving selective derivatization. Orthogonally protected building blocks, where different protecting groups can be removed under distinct conditions, are particularly valuable for the synthesis of complex derivatives. sigmaaldrich.com For example, the use of Fmoc or Boc protecting groups for amines and silyl ethers for alcohols allows for their selective deprotection and subsequent functionalization.

Synthesis of Advanced this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of more complex and potentially bioactive molecules. These advanced derivatives can be designed to probe specific biological targets or to possess improved pharmacokinetic properties.

One approach to generating advanced derivatives is through the synthesis of conformationally constrained analogues . nih.govresearchgate.netmdpi.com By incorporating the tetrahydroquinoline core into a more rigid polycyclic system, it is possible to lock the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a particular biological target. The synthesis of such constrained analogues often involves multi-step sequences, including intramolecular cyclization reactions. researchgate.net

Another strategy involves the conjugation of the tetrahydroquinoline scaffold to other bioactive molecules , such as amino acids or other pharmacophores. This can lead to hybrid molecules with novel biological activities or improved drug-like properties. The synthesis of such conjugates typically involves standard coupling reactions, such as amide bond formation.

The development of bioactive derivatives often involves the introduction of various substituents on the aromatic ring or at other positions of the tetrahydroquinoline core. nih.govnih.govnih.govnih.gov Structure-activity relationship (SAR) studies can guide the design of these derivatives to optimize their biological activity. For example, the introduction of specific functional groups can enhance the molecule's interaction with a target protein or modulate its solubility and metabolic stability.

Below is a table summarizing various synthetic transformations that can be applied to the this compound scaffold to generate advanced derivatives.

TransformationReagents and ConditionsProduct Type
N-AcylationAcyl chloride, pyridineN-Acyl derivative
N-AlkylationAlkyl halide, baseN-Alkyl derivative
O-AlkylationAlkyl halide, baseO-Alkyl derivative
Intramolecular CyclizationVarious (e.g., Pictet-Spengler)Conformationally constrained analogue
Peptide CouplingAmino acid, coupling agent (e.g., DCC, EDC)Peptide conjugate

Structure Activity Relationship Sar Studies of 5 Amino 1,2,3,4 Tetrahydroquinolin 3 Ol and Its Chemical Space

Elucidation of Structural Determinants for Biological Activity within the 1,2,3,4-Tetrahydroquinoline (B108954) Framework

The 1,2,3,4-tetrahydroquinoline core serves as the fundamental anchor for molecular recognition. Its partially saturated nature imparts a conformational rigidity that is absent in more flexible acyclic or aromatic systems, which is often beneficial for binding affinity. This heterocyclic system is a key structural feature in numerous pharmacologically relevant agents, demonstrating a broad spectrum of biological activities. researchgate.net

Furthermore, the nitrogen atom within the heterocyclic ring is a key determinant of activity. It can act as a hydrogen bond acceptor or, when protonated under physiological conditions, form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. The basicity of this nitrogen can be fine-tuned by substituents on either the aromatic or saturated portions of the ring system, thereby influencing ligand-receptor engagement.

Influence of the 5-Amino Moiety on Receptor Recognition and Ligand Binding

The 5-amino group, positioned on the benzo portion of the tetrahydroquinoline ring, introduces a key hydrogen-bonding and polar interaction site. As a primary amine, it can function as both a hydrogen bond donor and acceptor, enabling specific interactions with amino acid side chains in a protein target. The position of this group is critical; substitution at different points on the aromatic ring can lead to vastly different biological outcomes by altering the vector of these potential interactions.

While direct SAR studies on 5-amino-tetrahydroquinoline derivatives are not extensively documented in the provided literature, data from related structures, such as 5,8-disubstituted tetrahydroisoquinolines, suggest that the 5-position can tolerate large substituents without a loss of activity, indicating the presence of a significant pocket in the corresponding binding site. nih.gov In the context of receptor binding, a primary amino group like the one at the 5-position can form salt bridges with acidic residues, significantly enhancing binding affinity. For G protein-coupled receptors (GPCRs), which often bind aminergic ligands, interactions with a conserved aspartic acid in the third transmembrane helix are a common and critical feature for ligand recognition and receptor activation. nih.gov

Critical Role of the 3-Hydroxyl Group in Molecular Recognition and Functional Modulation

The hydroxyl group at the C3 position of the saturated ring is a pivotal functional group that can profoundly impact biological activity. Its ability to act as both a hydrogen bond donor and acceptor allows it to form highly specific and directional interactions that can anchor the ligand in its binding site. The stereochemistry of this hydroxyl group is often crucial, as the spatial orientation of the hydrogen bond can determine binding affinity and functional outcome (agonist vs. antagonist activity).

The introduction of a 3-hydroxyl group into a tetrahydroquinoline scaffold has been shown to be a successful strategy for improving receptor selectivity. In one study on non-steroidal glucocorticoid receptor (GR) agonists, the addition of a C3-hydroxyl group to the tetrahydroquinoline A-ring was identified as a key modification for enhancing selectivity for the GR. This highlights the importance of this specific functional group in fine-tuning molecular recognition among closely related receptor subtypes.

Furthermore, the hydroxyl group can influence the molecule's physicochemical properties, such as solubility and lipophilicity. While increasing polarity, which can be beneficial for aqueous solubility, it must engage in a favorable interaction with the target to overcome the potential energetic penalty of desolvation upon binding.

Systematic Variation of Peripheral Substituents and their Impact on Structure-Activity Profiles

Systematic modification of substituents on the tetrahydroquinoline scaffold is a cornerstone of SAR exploration. Variations can be made at the ring nitrogen (N1), the aromatic ring (positions 5, 6, 7, 8), or the saturated ring (positions 2, 3, 4).

Studies on various tetrahydroquinoline and tetrahydroisoquinoline series demonstrate clear SAR trends. For instance, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, there was a general trend of improved potency with increased lipophilicity. nih.gov The study also showed that the nature of linking groups for side chains was important, with -CH₂- or -CONH- linkers being more effective than -CO- or -COCH₂- linkers, suggesting that the precise positioning of terminal aromatic rings is critical for target binding. nih.gov

In another example involving tetrahydroquinolone modulators of the free fatty acid receptor 3 (FFA3), systematic exploration of substituents revealed distinct preferences for different regions of the molecule. The data, summarized in the table below, illustrates how minor changes to peripheral groups can lead to significant changes in potency.

Table 1: SAR of N1-Substituted Tetrahydroquinolone FFA3 Modulators
CompoundCore StructureR¹ GroupEC₅₀ (nM)
12TetrahydroquinolonePhenyl>3-fold drop in potency vs o-tolyl
13m-TolylModerate drop in potency
14p-TolylModerate drop in potency

*Data adapted from studies on tetrahydroquinolone FFA3 modulators, indicating the ortho-position as optimal for the tolyl substituent. nih.gov

These examples underscore the principle that exploring the chemical space around the core scaffold by varying peripheral substituents is essential for identifying key interactions and optimizing biological activity.

Stereochemical Considerations in the SAR of Chiral 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol Derivatives

The presence of a chiral center at the C3 position (due to the hydroxyl group) means that this compound exists as a pair of enantiomers, (R)- and (S)-. Biological systems are inherently chiral, and it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.

Therefore, stereochemistry is a critical consideration in the SAR of this compound class. Although specific data for the enantiomers of this compound is not available in the cited literature, studies on related chiral tetrahydroquinoline derivatives confirm the importance of stereocontrol. For example, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been employed as ligands in metal complexes for asymmetric catalysis. mdpi.com The stereochemistry of the diamine ligand was shown to be the source of chirality transfer, directly influencing the enantioselectivity of the chemical reaction. This principle extends to ligand-receptor interactions, where the precise three-dimensional arrangement of functional groups must complement the chiral binding pocket of the target protein for optimal activity. Any further substitution on the scaffold, particularly at the C2 or C4 positions, could introduce additional chiral centers, leading to multiple diastereomers, each with a potentially unique biological profile that would require careful evaluation.

Biological and Biochemical Activity Profiling in Vitro Investigations

Antimicrobial Efficacy of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol Derivatives

Derivatives of this compound have demonstrated notable antimicrobial properties, with studies exploring their activity against a range of bacterial and fungal pathogens.

A series of 5-amino- and 5-hydroxyquinolone antibacterials, which share a structural resemblance to this compound, have been synthesized and evaluated for their antibacterial potency. These compounds were tested against a variety of bacteria, and their minimum inhibitory concentrations (MICs) were determined. The antibacterial activity was found to be significantly influenced by the substituents at the N1, C7, and C8 positions of the quinolone ring. For instance, the introduction of a 5-amino group, in combination with specific substituents at other positions, can greatly enhance the spectrum and potency of these quinolone derivatives.

In one study, novel 5-amino-4-quinolones were identified as having exceptionally potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as ≤0.06 μg/mL against numerous clinical isolates. These compounds are believed to exert their bacteriostatic effect by selectively disrupting bacterial membranes.

Table 1: Antibacterial Activity of Selected Quinolone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-amino-4-quinolone 111Gram-positive clinical isolates≤0.06 μg/mL

The antifungal potential of tetrahydroquinoline derivatives has also been an area of investigation. While specific studies on this compound are limited, related structures have shown promise. For example, a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues were synthesized and evaluated for their antifungal activity.

The proposed mechanism of action for the antimicrobial effects of some quinolone derivatives involves the disruption of the bacterial cell membrane. Preliminary studies on certain 5-amino-4-quinolones indicate that they selectively target and disrupt bacterial membranes, which could also be a plausible mechanism for their antifungal properties. This membrane-targeting action is advantageous as it is less likely to induce resistance.

Exploration of Cytotoxic and Antiproliferative Effects in Cellular Systems

Derivatives of the tetrahydroquinoline scaffold have been a focal point in the search for new anticancer agents, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines.

Several novel tetrahydroquinolinone derivatives have been synthesized and assessed for their ability to inhibit the growth and proliferation of cancer cells. In one study, a series of tetrahydroquinolinones demonstrated potent cytotoxic and antiproliferative activities against human colon cancer cells (HCT-116), human breast cancer cells (MCF-7), and human non-small cell lung cancer cells (A-549). nih.gov One particular compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited in vitro antiproliferative activity at micromolar concentrations. nih.gov This compound was also found to suppress colony formation and migration of HCT-116 cells. nih.gov

Another study on 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines showed that these compounds could inhibit various cancer cell lines at low micromolar concentrations. The lead compound from this series demonstrated effective activity against H460 lung carcinoma, A-431 skin carcinoma, and HT-29 colon adenocarcinoma cells, with IC50 values of 4.9 ± 0.7, 2.0 ± 0.9, and 4.4 ± 1.3 μM, respectively.

Table 2: Antiproliferative Activity of Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC50 Value
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateHCT-116 (Colon)Micromolar concentrations
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (lead compound)H460 (Lung)4.9 ± 0.7 μM
A-431 (Skin)2.0 ± 0.9 μM
HT-29 (Colon)4.4 ± 1.3 μM

The molecular mechanisms underlying the antiproliferative effects of tetrahydroquinoline derivatives are an active area of research. One of the identified molecular targets is the bromodomain. Certain tetrahydroquinoline derivatives have been found to act as bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene transcription. Their inhibition has emerged as a promising strategy in cancer therapy. Patent applications have described series of tetrahydroquinoline derivatives as bromodomain inhibitors, specifically targeting the BET family of bromodomains.

Neurobiological Modulatory Activities and Receptor Interactions

The neurobiological effects of this compound and its direct derivatives are not extensively documented in the current scientific literature. However, the broader class of tetrahydroquinoline compounds has been investigated for various central nervous system (CNS) activities.

Some studies on 1,2,3,4-tetrahydroquinoline-based compounds have explored their potential as analgesics, though the tested compounds did not show significant activity or CNS depressant effects. nih.gov More promisingly, structurally related compounds, such as 9-amino-1,2,3,4-tetrahydroacridin-1-ols, have been shown to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. These compounds have shown activity in preclinical models of Alzheimer's disease.

Furthermore, the tetrahydroquinoline scaffold is present in molecules that act as antagonists at the glycine (B1666218) site of the NMDA receptor, suggesting a potential role in modulating glutamatergic neurotransmission. While these findings point to the potential of the tetrahydroquinoline core in neuropharmacology, specific data on the receptor interactions and neurobiological modulatory activities of this compound remain to be elucidated through further research.

Receptor Binding and Agonist/Antagonist Characterization (e.g., Dopamine (B1211576) Receptors, TRPV1)

The specific binding profile of this compound at dopamine receptors and the Transient Receptor Potential Vanilloid 1 (TRPV1) has not been extensively detailed in publicly available scientific literature. However, the broader class of tetrahydroquinoline and its isomer, tetrahydroisoquinoline, serves as a significant scaffold in the design of ligands for these receptors.

Dopamine Receptors: Dopamine receptors, classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, are crucial G-protein coupled receptors (GPCRs) involved in numerous neurological processes. sigmaaldrich.com The D2-like family, in particular, is a primary target for antipsychotic medications. While direct binding data for this compound is scarce, related tetrahydroisoquinoline structures have been identified as potent ligands for the dopamine D3 receptor. For instance, certain novel 1,2,3,4-tetrahydroisoquinolines have demonstrated high D3 receptor affinity, with pKi values as high as 8.4, and exhibit significant selectivity over the D2 receptor. nih.gov This suggests that the tetrahydroquinoline framework is a viable starting point for developing selective dopamine receptor modulators. The functional activity (agonist or antagonist) of such compounds is highly dependent on the specific substitution patterns on the heterocyclic ring system. clinpgx.orgnih.gov

TRPV1 Receptor: The TRPV1 receptor, a non-selective cation channel, is a key player in pain perception and inflammation, activated by stimuli such as heat, capsaicin, and low pH. mdpi.comnih.gov Consequently, both agonists (for desensitization) and antagonists of TRPV1 are of therapeutic interest. mdpi.comnih.gov While specific characterization of this compound as a TRPV1 agonist or antagonist is not documented, the tetrahydroquinoline scaffold is present in known TRPV1 modulators. The interaction with the receptor is typically governed by specific structural motifs that allow the ligand to bind to key residues within the receptor's binding pocket. plos.org Further investigation is required to determine if this compound possesses any activity at the TRPV1 receptor.

Evaluation of Neuroprotective Potential

The potential neuroprotective effects of this compound have not been specifically elucidated in published research. Neuroprotection, the preservation of neuronal structure and function, is a critical therapeutic goal in neurodegenerative diseases, which are often associated with excitotoxicity and oxidative stress. nih.gov Research into other chemical scaffolds has identified compounds that exhibit neuroprotective properties by inhibiting factors like α-synuclein aggregation, a hallmark of Parkinson's disease. nih.gov Given that oxidative stress is a key contributor to neuronal damage, the antioxidant capacity of a compound can be linked to its neuroprotective potential.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

While direct studies on the antioxidant capacity of this compound are limited, the tetrahydroquinoline class of compounds is known to possess significant antioxidant and free-radical scavenging properties. nih.govresearchgate.net The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom from the nitrogen heterocycle, thereby neutralizing free radicals.

The primary mechanisms by which antioxidants scavenge free radicals include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). mdpi.com The efficiency of a compound as a radical scavenger is influenced by its structural features. For instance, studies on fused heterocyclic compounds have shown that 1,2,3,4-tetrahydroquinolines bearing hydroxyl (OH) and amino (NH2) groups ortho to the heterocyclic NH group exhibit enhanced antioxidant activity. researchgate.net

Several studies have synthesized and evaluated various tetrahydroquinoline derivatives for their ability to scavenge free radicals, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govplos.orgmdpi.com In one such study, a series of newly synthesized 2,4-substituted tetrahydroquinolines were tested, with some compounds showing more potent anti-radical capacity than commercial antioxidants like vitamin E. nih.gov Another study reported on tetrahydroquinoline derivatives with IC50 values for DPPH scavenging as low as 29.19 ± 0.25 µg/mL. nih.gov These findings suggest that the this compound structure, containing both an amino and a hydroxyl group, has the potential for notable antioxidant activity, though this requires experimental verification.

Tetrahydroquinoline DerivativeAssayActivity (IC50)Reference
SF8 (a tetrahydroquinoline derivative)DPPH Scavenging29.19 ± 0.25 µg/mL nih.gov
N-[2-(α-furanyl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl] acetamideDPPH Scavenging~2.2-fold more potent than α-tocopherol nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h)DPPH Scavenging73.5% scavenging at 10 µM mdpi.com

Broader Spectrum of Biological Activities Attributed to the Tetrahydroquinoline Class (e.g., Anti-inflammatory, Antiviral, Antimalarial)

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. wikipedia.orgresearchgate.net

Anti-inflammatory Activity: Numerous tetrahydroquinoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.govnih.govacs.org These compounds have shown efficacy in in vivo models such as the rat carrageenan paw edema assay. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of key inflammatory mediators like prostaglandins. nih.gov The structural modifications on the tetrahydroquinoline ring play a crucial role in determining the anti-inflammatory potency.

Antiviral Activity: The quinoline (B57606) and tetrahydroquinoline cores are integral to the development of antiviral agents. nih.govdoi.org Derivatives have been found to be effective against a range of viruses, including Zika virus (ZIKV), Dengue virus (DENV), and Respiratory Syncytial Virus (RSV). nih.govdoi.orgnih.gov For example, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated potent anti-ZIKV activity with EC50 values in the sub-micromolar range. nih.gov The antiviral mechanism can involve the inhibition of viral replication by interacting with viral proteins or nucleic acids. doi.org

Compound ClassVirusActivity (EC50/IC50)Reference
2,8-Bis(trifluoromethyl)quinoline derivativeZika Virus (ZIKV)0.8 µM nih.gov
Diarylpyrazolyl-substituted quinolineDengue Virus (DENV-2)0.81 µM nih.gov
Quinoline derivative 4Respiratory Syncytial Virus (RSV)8.6 µg/mL doi.org
Quinoline derivative 6Yellow Fever Virus (YFV)3.5 µg/mL doi.org

Antimalarial Activity: The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being cornerstone therapies. wikipedia.org The tetrahydroquinoline structure continues to be a source of new antimalarial agents, particularly in the context of rising drug resistance. nih.govd-nb.infonih.gov For instance, the compound MMV692140, a tetrahydroquinoline derivative from the Medicines for Malaria Venture (MMV) Pathogen Box, has shown activity against multiple life-cycle stages of Plasmodium parasites. nih.govd-nb.info The mode of action for some of these novel compounds involves unique targets, such as the Plasmodium falciparum translation elongation factor 2 (PfeEF2). d-nb.info

Computational Chemistry and Advanced Molecular Modeling for 5 Amino 1,2,3,4 Tetrahydroquinolin 3 Ol Research

Molecular Docking and Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. This method is crucial for understanding the potential biological targets of 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol and the specific nature of its binding.

Analysis of Ligand-Receptor Interaction Networks, including Hydrogen Bonding and Hydrophobic Contacts

The analysis of ligand-receptor interaction networks is a key outcome of molecular docking studies. These networks reveal the specific non-covalent interactions that stabilize the ligand within the receptor's binding site. For compounds related to the tetrahydroquinoline class, studies have shown that hydrogen bonds and hydrophobic contacts are critical for binding. For example, docking studies of tetrahydroquinoline derivatives designed as Lysine-specific demethylase 1 (LSD1) inhibitors revealed that the introduction of an amino group enhanced interactions, particularly through hydrogen bonds with residues such as Asp555, Phe538, and Glu559. mdpi.com Similarly, in studies of tetrahydroisoquinoline ligands targeting the D3 dopamine (B1211576) receptor, docking poses indicated interactions between the ligand's phenyl ring and the Cys181 residue of the receptor. nih.gov For this compound, the hydroxyl (-OH) and amino (-NH2) groups are expected to act as key hydrogen bond donors and acceptors, while the tetrahydroquinoline ring system would likely engage in hydrophobic and aromatic interactions.

Prediction of Binding Affinities and Orientations

Molecular docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and to rank different binding poses. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. Studies on related structures provide examples of these predictions. For instance, docking of novel tetrahydroisoquinoline-conjugated dipeptides against E. coli DNA gyrase B yielded binding affinities as low as -6.708 kcal/mol. nih.gov In another study, derivatives of 2H-thiopyrano[2,3-b]quinoline showed binding affinities against the CB1a protein ranging from -5.3 to -6.1 kcal/mol. nih.gov These values help researchers prioritize compounds for further experimental testing. For this compound, docking would be used to predict its optimal orientation in a target active site and to estimate its binding free energy, providing a quantitative measure of its potential potency. mdpi.com

Table 1: Examples of Predicted Binding Affinities for Tetrahydroquinoline-Related Scaffolds

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Tetrahydroisoquinoline-dipeptide conjugatesE. coli DNA gyrase B-6.708Glu-50, Arg-76, Asn-46
2H-thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1Not Specified
Tetrahydroisoquinoline ligandsD3 Dopamine ReceptorNot SpecifiedCys181, Ser192
Tetrahydroquinoline derivativesLSD1Not SpecifiedAsp555, Phe538, Glu559

Quantitative Structure-Activity Relationship (QSAR) Development and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By developing a QSAR model for a series of compounds like tetrahydroquinoline derivatives, researchers can predict the activity of new, unsynthesized analogs, including this compound.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. These models generate statistical correlations based on the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a set of molecules. For a series of tetrahydroquinoline-derivative inhibitors, robust CoMFA and CoMSIA models were developed with high statistical significance, indicated by cross-validated coefficient (q²) values of 0.778 and 0.764, respectively. mdpi.com These models also demonstrated strong external predictive power (R²pred of 0.709 and 0.713), confirming their reliability for predicting the activity of new compounds. mdpi.com Similarly, a 3D-QSAR study on 5-tetrahydroquinolinylidine aminoguanidine (B1677879) derivatives yielded statistically significant CoMFA and CoMSIA models used to guide the design of novel inhibitors. nih.gov Such models could be invaluable in optimizing the structure of this compound for a specific biological target.

Table 2: Statistical Parameters from 3D-QSAR Studies on Tetrahydroquinoline Derivatives

Compound SeriesQSAR ModelCross-Validated Coefficient (q²)Conventional Coefficient (r²)Predictive Coefficient (r²pred)
5-Tetrahydroquinolinylidine aminoguanidinesCoMFA0.6730.9880.772
CoMSIA0.6360.9860.701
Tetrahydroquinoline LSD1 InhibitorsCoMFA0.778Not Reported0.709
CoMSIA0.764Not Reported0.713

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Binding Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a predicted binding pose, explore the conformational flexibility of the ligand and receptor, and refine the understanding of their interaction. In a study of novel tetrahydroquinoline derivatives, MD simulations were performed to confirm the stability of the ligand-protein complexes. mdpi.com The root-mean-square deviation (RMSD) of the ligand and complex atoms were monitored, with values of less than 2 Å indicating a stable binding mode throughout the simulation. mdpi.com Applying MD simulations to the this compound-receptor complex obtained from docking would allow researchers to verify the stability of the interaction and observe how the compound adapts its conformation within the dynamic environment of the binding pocket.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These methods can be used to calculate molecular geometries, vibrational frequencies, and electronic properties such as orbital energies (HOMO/LUMO), which are related to a molecule's reactivity. For 6-methyl-1,2,3,4-tetrahydroquinoline, a closely related structure, DFT calculations using the B3LYP/6-311+G(**) basis set were employed to analyze its vibrational spectra (FTIR and Raman) and optimize its structure. researchgate.net Such calculations can also determine thermodynamic parameters like zero-point vibrational energy. researchgate.net For this compound, DFT could be used to calculate its electrostatic potential map, identify sites susceptible to electrophilic or nucleophilic attack, and understand the electronic effects of the amino and hydroxyl substituents on the quinoline (B57606) ring system, thereby providing a fundamental understanding of its chemical reactivity.

Pharmacophore Generation and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify new molecules that match the feature requirements and are therefore likely to be active. dovepress.com

A pharmacophore model derived for a series of 5-tetrahydroquinolinylidine aminoguanidine derivatives consisted of two hydrogen bond acceptor sites, two donor atoms, and one hydrophobic region. nih.gov This model was subsequently used for virtual screening to find novel inhibitor candidates. nih.gov Similarly, a structure-based pharmacophore model for tetrahydroquinoline-based activators of pyruvate (B1213749) kinase isozyme M2 (PKM2) was used to screen the ZINC database, leading to the identification of several potent hit compounds. dovepress.com For this compound, its key features—a hydrogen bond donor/acceptor (amino group), another hydrogen bond donor/acceptor (hydroxyl group), and an aromatic/hydrophobic region (the bicyclic ring)—could be used to generate a pharmacophore model to discover other compounds that might interact with the same biological target.

Conclusions and Perspectives for Future Research on 5 Amino 1,2,3,4 Tetrahydroquinolin 3 Ol

Unaddressed Research Gaps in the Synthesis and Functionalization of the Compound

The synthesis of tetrahydroquinolines has been a topic of considerable interest, with various methods developed, including domino reactions that offer high efficiency and atom economy. nih.govresearchgate.net These strategies often involve sequences like reduction-reductive amination or metal-catalyzed oxidative cyclization. researchgate.net However, significant gaps remain in the synthesis and functionalization of specifically substituted compounds like 5-Amino-1,2,3,4-tetrahydroquinolin-3-ol.

Key research gaps include:

Stereoselective Synthesis: There is a notable lack of established, efficient methods for the stereoselective synthesis of this compound. The presence of a chiral center at the C3 position necessitates the development of asymmetric synthetic routes to access individual enantiomers, which is crucial for elucidating structure-activity relationships (SAR).

Scalable Synthetic Routes: Many existing methods for creating substituted tetrahydroquinolines are not readily scalable. Future work should focus on developing robust and scalable synthetic protocols suitable for producing sufficient quantities of the compound for extensive biological and chemical studies.

Selective Functionalization: The bifunctional nature of this compound, with its amino and hydroxyl groups, presents a challenge for selective functionalization. Research is needed to develop orthogonal protection and derivatization strategies. This would enable the systematic modification of the scaffold to build libraries of analogs for SAR studies, for instance, by targeting the amino group for amidation or the hydroxyl group for etherification or esterification.

Diversity-Oriented Synthesis: While domino reactions provide efficient access to the core structure, there is a need for diversity-oriented synthesis approaches that allow for the introduction of a wide range of substituents at various positions of the tetrahydroquinoline ring. This would facilitate a more comprehensive exploration of the chemical space around this scaffold.

Emerging Avenues for Biological Target Identification and Mechanistic Elucidation

The biological potential of the tetrahydroquinoline core is well-documented, with derivatives showing promise as anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netnih.govmdpi.com For this compound, the specific biological targets and mechanisms of action are yet to be determined.

Future research should explore the following avenues:

Broad-Spectrum Biological Screening: A primary step would be to subject the compound to broad-spectrum screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key pathological pathways. For example, related 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been investigated as inhibitors of p38 MAP kinase, suggesting a potential avenue for anti-inflammatory drug discovery. researchgate.net

Antimicrobial Activity: Given that some 5-amino-4-quinolone derivatives have been identified as potent membrane-disrupting agents against Gram-positive bacteria, it would be valuable to investigate whether this compound exhibits similar antimicrobial properties. nih.gov

Chemical Proteomics for Target Deconvolution: A significant opportunity lies in the use of chemical proteomics to identify the direct binding partners of the compound in a cellular context. mdpi.com This involves synthesizing a probe-based version of the molecule to capture and identify its protein targets using mass spectrometry. This unbiased approach can uncover novel biological targets and pathways modulated by the compound. mdpi.com

Mechanistic Studies: Once a primary target is identified, detailed mechanistic studies will be essential. This includes enzymatic assays, cellular assays, and structural biology approaches (e.g., X-ray crystallography or cryo-EM) to understand how the compound interacts with its target at a molecular level and how this interaction translates into a physiological response.

Opportunities for Rational Design and Lead Optimization through Advanced Computational Techniques

Computational chemistry offers powerful tools for accelerating the drug discovery process. For this compound, these techniques can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Opportunities in this area include:

3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed once a set of active analogs is synthesized. These models can identify the key structural features that correlate with biological activity, providing a roadmap for designing more potent compounds. mdpi.com

Molecular Docking: Once a biological target is identified and its 3D structure is known, molecular docking simulations can predict the binding mode of this compound and its derivatives within the target's active site. scispace.com This information is invaluable for designing modifications that enhance binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions and the conformational changes induced by the ligand.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be used early in the design phase to prioritize compounds with favorable drug-like characteristics, reducing the likelihood of late-stage failures. mdpi.com

Potential for Integration into Broader Chemical Biology Toolkits

Beyond its potential as a therapeutic lead, this compound could be developed into a valuable tool for chemical biology research. Chemical biology tools are instrumental in dissecting complex biological processes. researchgate.netnih.gov

Potential applications include:

Development of Chemical Probes: By incorporating bioorthogonal handles (e.g., alkynes or azides) or reporter tags (e.g., fluorophores) through selective functionalization, the compound can be converted into a chemical probe. nih.gov Such probes can be used for activity-based protein profiling (ABPP), target engagement studies, and imaging the compound's subcellular localization.

Fragment-Based Drug Discovery (FBDD): The core scaffold of this compound could serve as a starting point in FBDD campaigns. Its relatively small size and defined 3D structure make it an attractive fragment for screening against a wide range of protein targets.

Scaffold for Combinatorial Libraries: The functional handles on the molecule (amino and hydroxyl groups) make it an ideal starting point for the creation of combinatorial libraries. These libraries can be screened to identify compounds with novel biological activities, expanding the utility of the tetrahydroquinoline scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.